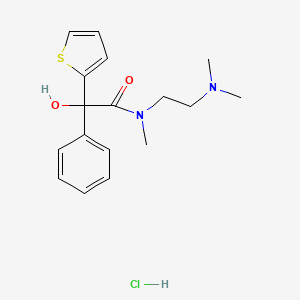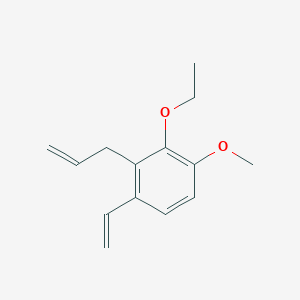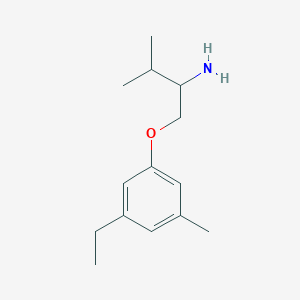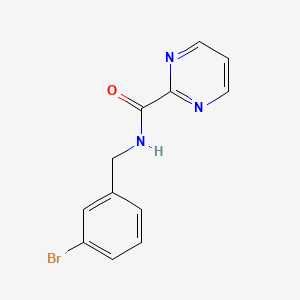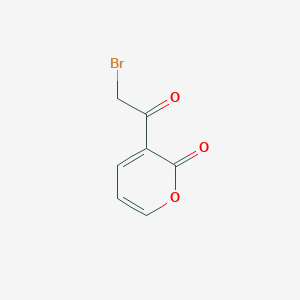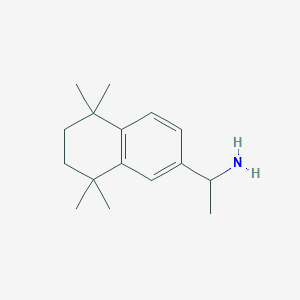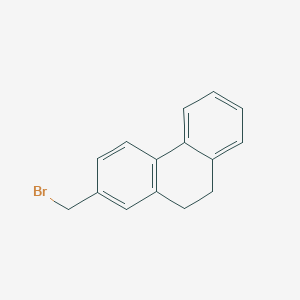
Hydrazine, (2,4,6-trichlorophenyl)-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trichlorophenyl)hydrazine sulphate is an organic compound with the molecular formula C6H7Cl3N2O4S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.
準備方法
The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:
Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.
Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.
Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.
Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.
Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.
化学反応の分析
(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
(2,4,6-Trichlorophenyl)hydrazine sulphate can be compared with other phenylhydrazine derivatives:
2,4,6-Trichlorophenylhydrazine: Similar in structure but without the sulphate group.
2,4-Dichlorophenylhydrazine: Lacks one chlorine atom compared to (2,4,6-Trichlorophenyl)hydrazine.
Phenylhydrazine: The parent compound without any chlorine substitutions.
The presence of chlorine atoms in (2,4,6-Trichlorophenyl)hydrazine sulphate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
CAS番号 |
63133-79-9 |
|---|---|
分子式 |
C6H7Cl3N2O4S |
分子量 |
309.6 g/mol |
IUPAC名 |
sulfuric acid;(2,4,6-trichlorophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4) |
InChIキー |
LXJKAYIKPLXFKH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O |
関連するCAS |
71965-09-8 5329-12-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
